molecular formula C12H17B B1467294 1-(3-Bromo-2,2-dimethylpropyl)-4-methylbenzene CAS No. 1479843-55-4

1-(3-Bromo-2,2-dimethylpropyl)-4-methylbenzene

Cat. No. B1467294
CAS RN: 1479843-55-4
M. Wt: 241.17 g/mol
InChI Key: ZUHWJFMBOSLAGI-UHFFFAOYSA-N
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Description

The compound “1-(3-Bromo-2,2-dimethylpropyl)-4-methylbenzene” is an organic compound. It contains a benzene ring, which is a cyclic compound consisting of six carbon atoms with alternating single and double bonds. Attached to the benzene ring is a methyl group (CH3) and a 3-Bromo-2,2-dimethylpropyl group. The presence of the bromine atom indicates that this compound could be used in various organic reactions as a starting material .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzene ring contributes to the stability of the molecule due to the delocalization of electrons in its structure. The bromine atom is likely to be the most reactive part of the molecule due to its ability to leave as a stable bromide ion .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. The bromine atom makes it a good candidate for nucleophilic substitution reactions, where another atom or group replaces the bromine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzene ring could contribute to its stability and possibly its solubility in organic solvents .

Scientific Research Applications

Synthesis and Characterization

  • Regioselective Bromination and Sulfur-functionalized Benzoquinones : A study highlighted the regioselective bromination of a dimethylbenzene derivative, leading to various bromination products, including a novel bromomethyl compound. This process is crucial for synthesizing sulfur-containing quinone derivatives, demonstrating the utility of brominated intermediates in preparing complex organic molecules (Aitken et al., 2016).

  • Thermochemistry of Halogen-Substituted Methylbenzenes : Research on the thermochemical properties of various bromo- and iodo-substituted methylbenzenes, including their vapor pressures and enthalpies of formation, aids in understanding the physical properties of halogen-substituted compounds, which is essential for their application in different scientific and industrial processes (Verevkin et al., 2015).

Chemical Reactions and Mechanisms

  • Alkylation and Catalytic Rearrangement : Studies have shown that alkylation reactions with bromo-substituted compounds, followed by catalytic rearrangement, can yield complex molecules with specific structural features. These reactions are significant for constructing molecular frameworks used in pharmaceuticals and other chemical industries (Piccardi et al., 1977).

  • Ring Expansion Reactions : The research on ring expansion to bromo-substituted alumacyclonona-tetraene demonstrates the utility of bromo-substituted compounds in synthesizing cyclic compounds. This process involves the insertion of alkyne molecules into Al-C bonds, indicating the potential for creating ring structures essential in material science and catalysis (Agou et al., 2015).

Mechanism of Action

The mechanism of action would depend on how this compound is used. If it’s used as a reactant in a chemical reaction, its mechanism of action would involve the breaking and forming of chemical bonds .

Safety and Hazards

As with any chemical compound, handling “1-(3-Bromo-2,2-dimethylpropyl)-4-methylbenzene” would require appropriate safety measures. The specific safety and hazards would depend on various factors including its reactivity and toxicity .

properties

IUPAC Name

1-(3-bromo-2,2-dimethylpropyl)-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17Br/c1-10-4-6-11(7-5-10)8-12(2,3)9-13/h4-7H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUHWJFMBOSLAGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(C)(C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromo-2,2-dimethylpropyl)-4-methylbenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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